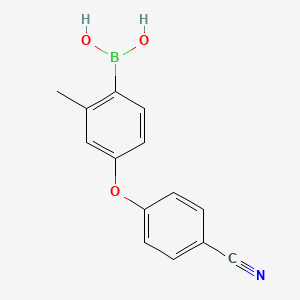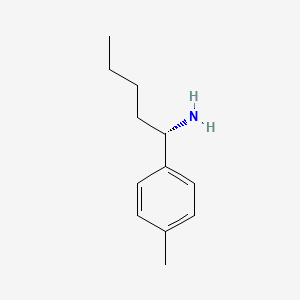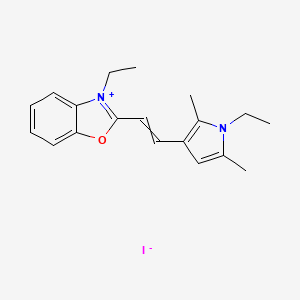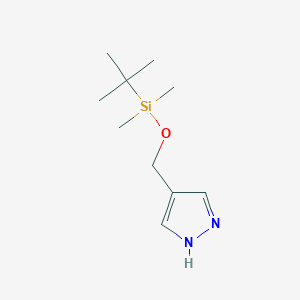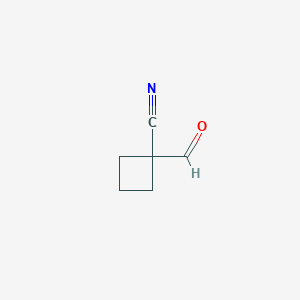
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions. For example, the epoxy group can be introduced via an epoxidation reaction using a peracid.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the epoxy group to a diol.
Substitution: Various substitution reactions can occur, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of morphinan derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential therapeutic effects, such as analgesic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of pain perception, mood, and other physiological responses. The molecular targets include the mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological profile.
相似化合物的比较
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and mild analgesic.
Dextromethorphan: A synthetic morphinan derivative used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct chemical and pharmacological properties. The presence of the epoxy and ethoxy groups, in particular, differentiates it from other morphinan derivatives and influences its reactivity and interactions with biological targets.
属性
CAS 编号 |
63732-57-0 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI 键 |
SWYNUDMXTNTERF-MKUCUKIISA-N |
手性 SMILES |
CCO[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
规范 SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
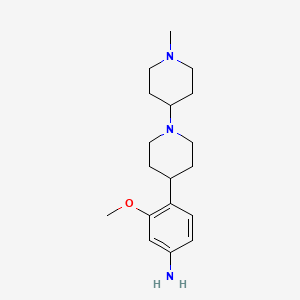
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
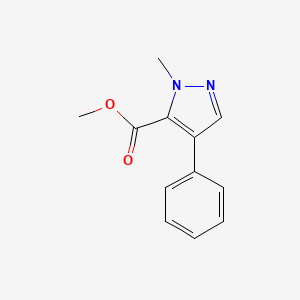
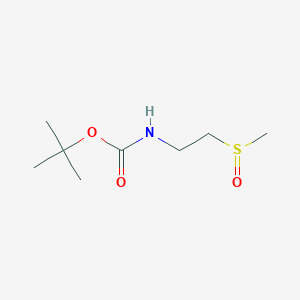
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
